4-Hydroxy-3-(trimethylsilyl)benzonitrile
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Overview
Description
4-Hydroxy-3-(trimethylsilyl)benzonitrile is an organic compound with the molecular formula C10H13NOSi It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxy group at the 4-position and a trimethylsilyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(trimethylsilyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(trimethylsilyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(trimethylsilyl)benzonitrile.
Reduction: Formation of 4-hydroxy-3-(trimethylsilyl)benzylamine.
Substitution: Formation of 4-hydroxy-3-(substituted)benzonitrile.
Scientific Research Applications
4-Hydroxy-3-(trimethylsilyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(trimethylsilyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the trimethylsilyl group, resulting in different chemical properties.
3-(Trimethylsilyl)benzonitrile:
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Substitutes the trimethylsilyl group with a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
4-Hydroxy-3-(trimethylsilyl)benzonitrile is unique due to the presence of both the hydroxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NOSi |
---|---|
Molecular Weight |
191.30 g/mol |
IUPAC Name |
4-hydroxy-3-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3 |
InChI Key |
LGNMQIWGBXEIAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C#N)O |
Origin of Product |
United States |
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